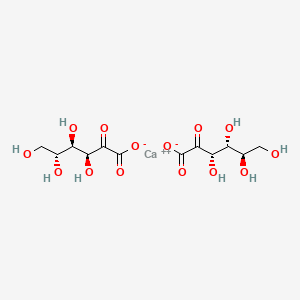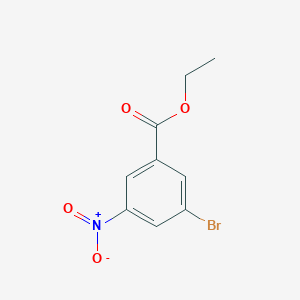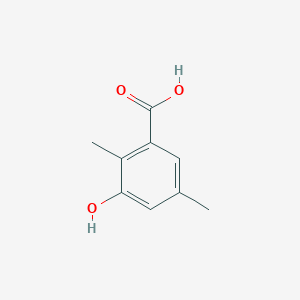
Calcium-2-Keto-D-gluconat
Übersicht
Beschreibung
Calcium 2-keto-D-gluconate is a bacterial metabolite found in Pseudomonas and is a precursor in the synthesis of the antioxidant D-erythorbic acid . It is also used as a mineral supplement and medication when there is insufficient calcium in the diet .
Synthesis Analysis
The production of 2-keto-D-gluconic acid (2KGA) can be enhanced by overexpressing the ga2dh gene, which encodes the membrane-bound gluconate-2-dehydrogenase enzyme (GA2DH). This has been demonstrated in Gluconobacter oxydans DSM2003 . Another study showed that a purified native flavin adenine dinucleotide-dependent mGADH (FAD-mGADH) from Pseudomonas plecoglossicida JUIM01 is a critical enzyme for 2KGA production .Chemical Reactions Analysis
The pathway of glucose direct oxidation in Pseudomonas includes two enzymes: (i) glucose to gluconic acid: membrane-bound pyrroloquinoline quinone-dependent glucose 1-dehydrogenase (PQQ-mGDH, EC 1.1.5.2) and (ii) gluconic acid to 2KGA: membrane-bound flavin adenine dinucleotide-dependent gluconate 2-dehydrogenase (FAD-mGADH, EC 1.1.99.3) .Physical and Chemical Properties Analysis
The specific activity of FAD-mGADH was determined as 90.71 U/mg at optimum pH and temperature of 6.0 and 35 °C . The Km and Vmax values of calcium D-gluconate were 0.631 mM and 0.734 mM/min .Wissenschaftliche Forschungsanwendungen
Medizin: Kalzium-Supplementierung und Knochengesundheit
Calcium-2-Keto-D-gluconat wird in der Medizin hauptsächlich als Kalzium-Supplement eingesetzt. Es ist vorteilhaft für die Erhaltung der Knochengesundheit und die Vorbeugung von Erkrankungen wie Osteoporose. Seine hohe Bioverfügbarkeit macht es zu einer wirksamen Option für die Kalzium-Wiederauffüllung bei Personen mit Defiziten .
Landwirtschaft: Bodenverbesserung und Pflanzenernährung
In der Landwirtschaft dient this compound als Bodenverbesserer, verbessert die Bodenstruktur und liefert Pflanzen wichtige Nährstoffe. Es hilft bei der Regulierung des pH-Wertes im Boden und verbessert die Aufnahme anderer lebenswichtiger Mineralien durch Pflanzen .
Lebensmittelindustrie: Konservierungsmittel und pH-Regulator
Die Lebensmittelindustrie verwendet this compound als Konservierungsmittel und pH-Regulator. Es hilft, die Haltbarkeit von verderblichen Lebensmitteln zu verlängern und die gewünschte Säure in verschiedenen Lebensmittelprodukten zu erhalten .
Umweltwissenschaften: Biologisch abbaubares Chelatbildner
This compound wirkt in Umweltanwendungen als biologisch abbaubares Chelatbildner. Es wird zur Entfernung von Schwermetallen und anderen Schadstoffen aus Abwasser verwendet und unterstützt die Wasserreinigungsprozesse .
Biotechnologie: Enzymherstellung und Stoffwechseltechnik
In der Biotechnologie ist diese Verbindung entscheidend für die Enzymherstellung und die Stoffwechseltechnik. Es wird als Substrat für die Produktion von Enzymen wie Glucosedehydrogenase verwendet, die in verschiedenen biochemischen Prozessen von Bedeutung sind .
Chemische Synthese: Zwischenprodukt für organische Verbindungen
This compound ist ein wichtiges Zwischenprodukt bei der chemischen Synthese verschiedener organischer Verbindungen, einschließlich heterocyclischer Verbindungen und regioselektiver Chemikalien. Es wird für seine Rolle bei der Erleichterung verschiedener chemischer Reaktionen geschätzt .
Materialwissenschaft: Zementverflüssiger und Waschmittelbuilder
In der Materialwissenschaft wird es als Zementverflüssiger und Waschmittelbuilder eingesetzt. Es verbessert die Verarbeitbarkeit von Zementmischungen und erhöht die Reinigungseffizienz von Waschmitteln .
Pharmazeutika: Produktion von Antioxidantien
Die pharmazeutische Industrie verwendet this compound bei der Herstellung von Antioxidantien wie Erythorbsäure, die aufgrund ihrer antioxidativen Eigenschaften als Lebensmittelzusatzstoff und Konservierungsmittel verwendet wird .
Wirkmechanismus
Target of Action
Calcium 2-keto-D-gluconate, a highly soluble calcium salt , primarily targets the regulation of nerve and muscle performance via action potential threshold regulation . It also plays a crucial role in maintaining calcium balance and preventing bone loss when taken orally .
Mode of Action
Calcium 2-keto-D-gluconate interacts with its targets by providing a source of calcium ions. In the case of hydrogen fluoride exposures, it complexes free fluoride ions to prevent or reduce toxicity . Additionally, it helps correct fluoride-induced hypocalcemia .
Biochemical Pathways
Calcium 2-keto-D-gluconate is involved in several biochemical pathways. It is metabolized through two pathways leading to D-gluconate as a common intermediate: via 2-keto-D-gluconate, and via 2-keto-L-gulonate, L-idonate, and 5-keto-D-gluconate . This compound is also involved in the direct oxidation route of D-glucose to D-gluconate, the pentose cycle pathway, and a possible Embden-Meyerhof-Parnas pathway .
Pharmacokinetics
It is known that the relative oral bioavailability of calcium from calcium glucoheptonate, a highly soluble calcium salt containing 82% of elemental calcium, is high compared to that of calcium carbonate . More research is needed to fully understand the ADME properties of Calcium 2-keto-D-gluconate.
Result of Action
The result of Calcium 2-keto-D-gluconate’s action is the maintenance of normal nerve, muscle, and cardiac function . It also helps maintain calcium balance and prevent bone loss . In the context of hydrogen fluoride exposures, it acts to prevent or reduce toxicity and correct hypocalcemia .
Action Environment
The action of Calcium 2-keto-D-gluconate can be influenced by environmental factors. For instance, the provision of sufficient oxygen can enhance the positive effect of gene overexpression on 2-keto-D-gluconic acid production . Furthermore, the addition of a hydrogen donor such as D-glucose is essential for its production .
Safety and Hazards
Zukünftige Richtungen
The production of 2KGA can be improved by overexpressing the ga2dh gene in Gluconobacter oxydans. Supply of sufficient oxygen enhances the positive effect of gene overexpression on 2KGA production . Further genetic modification of Pseudomonas plecoglossicida JUIM01 could potentially improve 2KGA productivity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium 2-keto-D-gluconate involves the conversion of D-gluconic acid to 2-keto-D-gluconic acid, followed by the reaction of 2-keto-D-gluconic acid with calcium hydroxide to form Calcium 2-keto-D-gluconate.", "Starting Materials": [ "D-gluconic acid", "Calcium hydroxide" ], "Reaction": [ "D-gluconic acid is oxidized to 2-keto-D-gluconic acid using an oxidizing agent such as nitric acid or hydrogen peroxide.", "The resulting 2-keto-D-gluconic acid is then reacted with calcium hydroxide in a neutralization reaction to form Calcium 2-keto-D-gluconate.", "The product is then purified through recrystallization or other suitable methods." ] } | |
| Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. | |
CAS-Nummer |
3470-37-9 |
Molekularformel |
C12H18CaO14 |
Molekulargewicht |
426.34 g/mol |
IUPAC-Name |
calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 |
InChI-Schlüssel |
NNLOHLDVJGPUFR-JQTJLMCZSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
Kanonische SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
Color/Form |
Crystals, granules, or powder |
Dichte |
0.30-0.65 g/cm³ |
melting_point |
120 °C 178 °C |
Physikalische Beschreibung |
Odourless, white crystalline granules or powder, stable in air Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS] WHITE SOLID IN VARIOUS FORMS. |
Löslichkeit |
Soluble in water, insoluble in ethanol Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water Insoluble in acetic acid Sol in water 3.3 g/100 cc at 15 °C In water, 3.33X10+4 mg/L at 25 °C Solubility in water, g/100ml at 25 °C: 3.5 (moderate) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)







![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)



